3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid
Overview
Description
3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid, commonly referred to as 4-ethylphenylpyrazole-5-carboxylic acid (EPPCA), is a synthetic compound that has been used in scientific research for a variety of applications. It is an organic compound with a molecular formula of C9H10N2O2 and has been studied for its potential in various fields such as biochemistry, physiology, and pharmacology. EPPCA has been found to have a range of biochemical and physiological effects, as well as a number of advantages and limitations for laboratory experiments.
Scientific Research Applications
Synthetic Applications
Cross-Coupling Reactions for Condensed Pyrazoles : Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been utilized as precursors in Sonogashira-type cross-coupling reactions. These reactions yield alkynyl-4-(ethoxycarbonyl)pyrazoles, which upon cyclization, produce condensed pyrazoles with potential applications in organic synthesis and drug development (Arbačiauskienė et al., 2011).
NLO Materials : N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have shown potential as non-linear optical (NLO) materials. These compounds exhibit significant nonlinearity, indicating their utility in optical limiting applications (Chandrakantha et al., 2013).
Pharmacological Investigations
Analgesic and Anti-inflammatory Agents : A study synthesized and evaluated 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters, revealing one compound with notable analgesic and anti-inflammatory activities. This suggests the potential of pyrazole derivatives in developing new analgesic and anti-inflammatory drugs (Gokulan et al., 2012).
Structural and Spectral Studies
Characterization of Pyrazole Derivatives : The structural and spectral properties of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid have been comprehensively studied. Such investigations provide insight into the molecular structure and potential reactivity of pyrazole compounds (Viveka et al., 2016).
Properties
IUPAC Name |
3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-8-3-5-9(6-4-8)10-7-11(12(15)16)14-13-10/h3-7H,2H2,1H3,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLIBGNYUBDMCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393298 | |
Record name | 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890591-84-1 | |
Record name | 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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